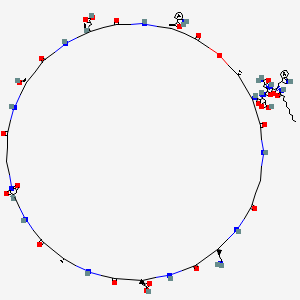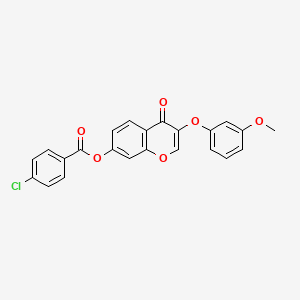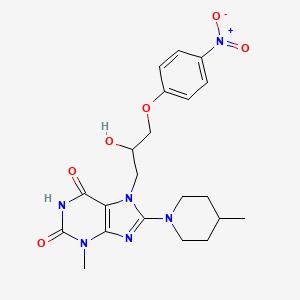
decanoyl-Trp-D-Asn-Asp-Thr(1)-Gly-Orn-Asp-D-Ala-Asp(2)-N(2)Gly-D-Ser-Glu(3R-Me)-D-Asp(Ph(2-NH2))-(1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “9-(2,5-d” refers to a specific chemical structure that includes a 9-position substitution on a core molecule with a 2,5-dihydroxy or similar functional group. This type of compound is often found in various organic chemistry contexts, including pharmaceuticals, polymers, and advanced materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,5-d compounds typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where the core molecule undergoes substitution at the 9-position with a 2,5-dihydroxy group. This can be achieved using reagents such as bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Industrial Production Methods
Industrial production of these compounds often involves large-scale organic synthesis techniques. For example, the use of continuous flow reactors can enhance the efficiency and yield of the desired product. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions
9-(2,5-d compounds can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation or nitration reactions using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, 9-(2,5-d compounds are used as intermediates in the synthesis of more complex molecules. They serve as building blocks for pharmaceuticals and advanced materials.
Biology
In biological research, these compounds can act as enzyme inhibitors or activators. They are studied for their potential therapeutic effects in treating various diseases.
Medicine
In medicine, derivatives of 9-(2,5-d compounds are explored for their pharmacological properties. They may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In the industrial sector, these compounds are used in the production of polymers, dyes, and other specialty chemicals. Their unique chemical properties make them valuable in various manufacturing processes.
作用機序
The mechanism of action of 9-(2,5-d compounds involves their interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compounds may inhibit or activate these targets, leading to a cascade of biochemical events. For example, they may bind to an enzyme’s active site, blocking its activity and thereby affecting a metabolic pathway.
類似化合物との比較
Similar Compounds
9-(2,4-dihydroxy): Similar structure but with different substitution pattern.
9-(3,5-dihydroxy): Another variant with substitutions at different positions.
Uniqueness
The uniqueness of 9-(2,5-d compounds lies in their specific substitution pattern, which can confer distinct chemical and biological properties. This makes them particularly useful in targeted applications where precise molecular interactions are required.
By understanding the synthesis, reactions, applications, and mechanisms of 9-(2,5-d compounds, researchers can better utilize these molecules in various scientific and industrial fields.
特性
分子式 |
C72H99N17O25 |
|---|---|
分子量 |
1602.7 g/mol |
IUPAC名 |
(3S)-3-[[(2R)-4-amino-2-[[(2S)-2-(decanoylamino)-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-[[(5R,8S,11R,14R,15S,21S,24S,27R,30S)-11-[2-(2-aminophenyl)-2-oxoethyl]-21-(3-aminopropyl)-24-(carboxymethyl)-8-[(2R)-1-carboxypropan-2-yl]-5-(hydroxymethyl)-14,27-dimethyl-3,6,9,12,16,19,22,25,28,32,33-undecaoxo-13-oxa-1,4,7,10,17,20,23,26,29-nonazabicyclo[28.2.1]tritriacontan-15-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C72H99N17O25/c1-5-6-7-8-9-10-11-22-53(93)80-44(25-38-31-76-42-20-15-13-17-39(38)42)65(106)82-45(27-52(75)92)66(107)84-47(30-59(101)102)67(108)88-61-37(4)114-72(113)49(26-51(91)40-18-12-14-19-41(40)74)86-70(111)60(35(2)24-57(97)98)87-68(109)50(34-90)81-55(95)33-89-56(96)28-48(71(89)112)85-62(103)36(3)78-64(105)46(29-58(99)100)83-63(104)43(21-16-23-73)79-54(94)32-77-69(61)110/h12-15,17-20,31,35-37,43-50,60-61,76,90H,5-11,16,21-30,32-34,73-74H2,1-4H3,(H2,75,92)(H,77,110)(H,78,105)(H,79,94)(H,80,93)(H,81,95)(H,82,106)(H,83,104)(H,84,107)(H,85,103)(H,86,111)(H,87,109)(H,88,108)(H,97,98)(H,99,100)(H,101,102)/t35-,36-,37-,43+,44+,45-,46+,47+,48+,49-,50-,60+,61+/m1/s1 |
InChIキー |
ORZVJBWXRAJYHN-YMBNMTEUSA-N |
異性体SMILES |
CCCCCCCCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@H]3[C@H](OC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)CN4C(=O)C[C@@H](C4=O)NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC3=O)CCCN)CC(=O)O)C)CO)[C@H](C)CC(=O)O)CC(=O)C5=CC=CC=C5N)C |
正規SMILES |
CCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC3C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CN4C(=O)CC(C4=O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC3=O)CCCN)CC(=O)O)C)CO)C(C)CC(=O)O)CC(=O)C5=CC=CC=C5N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(Diethylamino)propyl]-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14109884.png)
![1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14109897.png)

![1,7-dimethyl-9-(3-methylphenyl)-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14109918.png)
![N-(2-chlorobenzyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14109919.png)

![8-(hydroxymethyl)-7-methyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione](/img/structure/B14109931.png)
![9-(4-ethylphenyl)-1,7-dimethyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14109937.png)
![N-(3-chlorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/structure/B14109939.png)


![3-phenyl-1-(3-(trifluoromethyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14109949.png)
![1-benzyl-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14109961.png)
